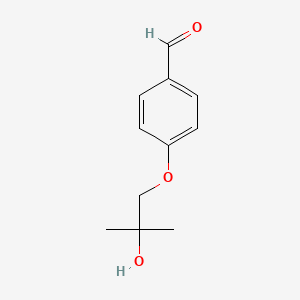

4-(2-Hydroxy-2-methylpropoxy)benzaldehyde

Description

4-(2-Hydroxy-2-methylpropoxy)benzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 2-hydroxy-2-methylpropoxy group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Propriétés

IUPAC Name |

4-(2-hydroxy-2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,13)8-14-10-5-3-9(7-12)4-6-10/h3-7,13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHKKTZOFJCORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-2-methylpropoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloro-2-methylpropane-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production.

Analyse Des Réactions Chimiques

1.1. Hydroxyl Group Protection

The hydroxyl group in the propoxy substituent may undergo benzylation to prevent unwanted side reactions during synthesis. For example, in related compounds, benzylation is achieved using benzyl bromide and potassium carbonate in DMF, followed by reflux conditions .

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| Benzylation | Benzyl bromide, K₂CO₃, DMF | 12 h at 20°C, then reflux | 90–92% |

| Deprotection | Acidic or catalytic hydrogenation | Depends on protecting group | N/A |

This method is critical for selective functionalization of hydroxyl groups, as seen in the synthesis of 4-benzyloxybenzaldehyde derivatives .

1.3. Aldol Condensation

The aldehyde group in 4-(2-Hydroxy-2-methylpropoxy)benzaldehyde may participate in aldol condensation reactions under basic conditions (e.g., KOH in acetone). For example, p-anisaldehyde reacts with acetone to form β-hydroxy carbonyl compounds, as demonstrated in similar systems .

| Reactants | Reagents | Conditions | Product |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | Acetone, KOH | 20°C, 20 min | β-Hydroxy carbonyl compound |

This reaction could yield conjugated enones if extended with other carbonyl compounds .

1.4. Oxidation and Reduction

The aldehyde group may undergo oxidation to form a carboxylic acid or reduction to a primary alcohol. For instance, NaBH₄ in THF reduces aldehydes to alcohols, as observed in the synthesis of related compounds .

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | NaBH₄, THF | 6 h at 20°C | 4-(2-Hydroxy-2-methylpropoxy)benzyl alcohol |

1.5. Elimination Reactions

Under acidic conditions, the hydroxyl group in the propoxy substituent might participate in elimination , forming alkenes. For example, dehydration of 3-hydroxy-2-methylpentanal yields α,β-unsaturated aldehydes, monitored via UV absorbance at 234 nm .

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Dehydration | Acid catalyst | Heat (e.g., reflux) | α,β-Unsaturated carbonyl compound |

2.1. NMR Spectroscopy

NMR data for structurally analogous compounds, such as 2-hydroxy-4-methoxybenzaldehyde , include:

-

¹H NMR : δ 11.48 (s, -OH), 9.72 (s, aldehyde), 7.42 (d, aromatic), 6.53–6.43 (dd/d, aromatic) .

-

¹³C NMR : δ 194.3 (aldehyde), 166.8 (OCH₃), 164.5 (phenolic O) .

For This compound , the aldehyde proton would appear as a singlet (~δ 9.7–10.0), while the hydroxyl group in the propoxy substituent may show broad signals (~δ 1–5).

2.2. Mass Spectrometry

The molecular ion peak for similar compounds (e.g., 4-hydroxy-2-methylbenzaldehyde ) occurs at m/z 136 , with fragmentation patterns indicating cleavage of the propoxy group .

Key Challenges and Considerations

-

Regioselectivity : Benzylation or alkylation of the phenolic hydroxyl group requires careful control of reaction conditions to avoid over-alkylation .

-

Stability : The hydroxyl group in the propoxy substituent may undergo side reactions (e.g., oxidation) under harsh conditions.

-

Purification : Crystallization or column chromatography is often necessary to isolate pure products, as seen in the synthesis of related compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(2-Hydroxy-2-methylpropoxy)benzaldehyde exhibit promising anticancer properties. For instance, derivatives of benzaldehyde have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. A study demonstrated that specific benzaldehyde derivatives exhibited anti-proliferative activity against breast cancer cell lines (MCF7), indicating the potential for developing new anticancer agents based on this compound .

Antimicrobial Properties

Benzaldehyde derivatives are known for their antimicrobial activities. Research has shown that various substituted benzaldehydes possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a study reported the synthesis of novel benzohydrazide derivatives that demonstrated notable antibacterial properties, potentially paving the way for new antimicrobial agents .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex structures through reactions such as the Knoevenagel condensation and Michael addition. For example, its reactivity with 4-hydroxy-2H-chromene-2-thione led to the formation of chromeno[2,3-b]chromenes, showcasing its versatility in generating diverse chemical entities .

Material Science

Polymer Chemistry

The compound's functional groups make it suitable for applications in polymer science. Its ability to participate in cross-linking reactions can be harnessed to develop novel materials with enhanced properties. Research into similar compounds has shown that they can be used to create hydrogels and other polymeric materials with specific mechanical and thermal properties .

Case Study: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 12 | Induction of ROS |

| Benzaldehyde Derivative A | MCF7 | 15 | Apoptosis via mitochondrial pathway |

| Benzaldehyde Derivative B | MCF7 | 10 | Cell cycle arrest at G1 phase |

Case Study: Antimicrobial Activity

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Benzohydrazide Derivative C | E. coli | 16 |

| Benzohydrazide Derivative D | Pseudomonas aeruginosa | 64 |

Mécanisme D'action

The mechanism of action of 4-(2-Hydroxy-2-methylpropoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxybenzaldehyde: Lacks the 2-hydroxy-2-methylpropoxy group, making it less hydrophobic.

4-Methoxybenzaldehyde: Contains a methoxy group instead of the hydroxy group, affecting its reactivity.

4-(2-Hydroxyethoxy)benzaldehyde: Similar structure but with a different alkoxy group.

Uniqueness

4-(2-Hydroxy-2-methylpropoxy)benzaldehyde is unique due to the presence of the 2-hydroxy-2-methylpropoxy group, which imparts distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs.

Activité Biologique

4-(2-Hydroxy-2-methylpropoxy)benzaldehyde, also known by its CAS number 1107662-91-8, is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with 1-chloro-2-methyl-2-propanol in the presence of sodium carbonate as a base. This process is conducted in a solvent such as dry DMF (dimethylformamide) under reflux conditions. The reaction yields the desired aldehyde after purification through column chromatography .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays have shown that it effectively scavenges free radicals, contributing to its potential as a therapeutic agent in oxidative stress-related diseases. The antioxidant capacity is measured using methods such as DPPH radical scavenging and ABTS assays, where it shows significant activity .

Cytotoxicity and Cancer Research

Preliminary studies have investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound induces apoptosis in cancer cells, suggesting its potential utility in cancer therapy. The IC50 values for different cell lines indicate varying degrees of sensitivity, which warrants further investigation into its mechanisms of action .

Case Study: Antimicrobial Efficacy

A recent case study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to assess the zone of inhibition, revealing significant antibacterial activity with zones measuring up to 15 mm for S. aureus at optimal concentrations .

Research Findings Table

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | Agar diffusion assay | Significant inhibition against S. aureus (15 mm) |

| Antioxidant | DPPH radical scavenging | High scavenging activity (IC50 = 45 µg/mL) |

| Cytotoxicity | MTT assay | Induces apoptosis in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.